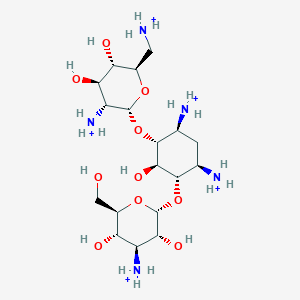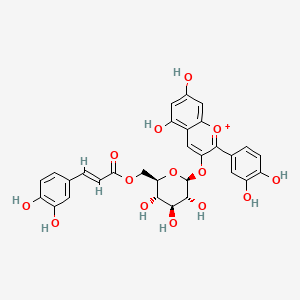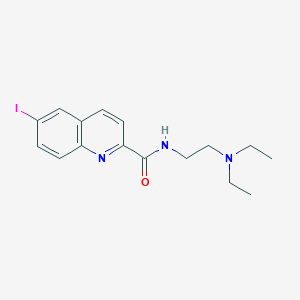
Kanamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.
Applications De Recherche Scientifique
1. Detection Methods and Sensing Technologies
Kanamycin B, an aminoglycoside antibiotic, has been the subject of extensive research to develop sensitive detection methods. For instance, a fluorescent aptasensor using dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was developed for kanamycin detection, demonstrating its utility in sensing technologies (Dehghani et al., 2018). Moreover, colorimetric detection methods using silver nanoparticles and aptamer-selective sensing mechanisms have also been explored (Xu et al., 2015).
2. Antibiotic Resistance Studies
Research has also focused on understanding antibiotic resistance mechanisms. Mutations in the ribosomal A-site of Mycobacterium tuberculosis have been studied to understand kanamycin resistance, providing insights into combating drug-resistant tuberculosis (Truitt et al., 2015).
3. Biosynthesis Pathways
The biosynthesis of kanamycin has been an area of interest. Discoveries of parallel pathways in kanamycin biosynthesis have been made, which helps in understanding the production of antibiotics and opens possibilities for bioengineering more effective drugs (Park et al., 2011).
4. Genetic Transformation Systems
Kanamycin B has been studied in the context of plant biotechnology as a screening or selectable marker in genetic transformation systems. Its effectiveness varies in different plant groups, playing a crucial role in transgenic plant production (Shuja, 2021).
5. Medical and Pharmaceutical Research
In medical research, kanamycin B has been used in studies exploring therapies for hearing loss. Research involving mesenchymal stromal cell therapy for damaged cochlea repair in mice deafened with kanamycin indicates its use in modeling medical conditions and testing new treatments (Bettini et al., 2018).
6. Antimicrobial Development
Studies on kanamycin B-derived cationic amphiphiles have shown potential in developing novel antibacterial and antifungal agents with enhanced antimicrobial activity and resistance to enzymatic modification (Fosso et al., 2015).
Propriétés
Nom du produit |
Kanamycin B |
|---|---|
Formule moléculaire |
C18H42N5O10+5 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clé InChI |
SKKLOUVUUNMCJE-FQSMHNGLSA-S |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |
SMILES canonique |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |
Synonymes |
aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)



![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-[(2E,6S)-2-(hydroxymethyl)-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyocta-2,7-dienoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1261228.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)
![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)
